Cas no 1871251-83-0 ([2-(4-Bromophenyl)ethyl](pentan-3-yl)amine)

2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is a brominated phenylalkylamine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 4-bromophenyl group linked to an ethylamine chain, further substituted with a pentan-3-yl group, offering unique steric and electronic properties. This compound may serve as a versatile intermediate in the development of bioactive molecules, particularly in medicinal chemistry for receptor-targeted studies. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. Its amine functionality also allows for derivatization into amides or salts, broadening its utility in synthetic pathways. The compound's balanced lipophilicity may contribute to favorable pharmacokinetic properties in drug discovery contexts.
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine structure
1871251-83-0 structure
Product name:[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine
CAS No:1871251-83-0
MF:C13H20BrN
MW:270.208602905273
CID:5057456

[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine Chemical and Physical Properties

Names and Identifiers

    • [2-(4-bromophenyl)ethyl](pentan-3-yl)amine
    • N-[2-(4-bromophenyl)ethyl]pentan-3-amine
    • [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine
    • Inchi: 1S/C13H20BrN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3
    • InChI Key: VDVZDAUIUIKNFP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCNC(CC)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 149
  • XLogP3: 4.3
  • Topological Polar Surface Area: 12

[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-9439-1g
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0 95%+
1g
$580.0 2023-09-06
Life Chemicals
F1967-9439-0.25g
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-9439-2.5g
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0 95%+
2.5g
$1267.0 2023-09-06
TRC
B175886-500mg
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0
500mg
$ 365.00 2022-06-07
Life Chemicals
F1967-9439-0.5g
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-9439-10g
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0 95%+
10g
$2675.0 2023-09-06
TRC
B175886-1g
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0
1g
$ 570.00 2022-06-07
TRC
B175886-100mg
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0
100mg
$ 95.00 2022-06-07
Life Chemicals
F1967-9439-5g
[2-(4-bromophenyl)ethyl](pentan-3-yl)amine
1871251-83-0 95%+
5g
$1909.0 2023-09-06

Additional information on [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine

[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine

[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine (CAS No. 1871251-83-0) is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in drug discovery, polymer synthesis, and as an intermediate in various chemical reactions. The molecule consists of a bromophenyl group attached to an ethyl chain, which is further connected to a pentan-3-yl amine group. This combination of functional groups imparts the compound with versatile chemical properties.

Recent studies have highlighted the importance of bromophenyl-containing compounds in medicinal chemistry. The bromine atom in the 4-bromophenyl group acts as an electron-withdrawing substituent, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. This makes [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine a valuable starting material for synthesizing bioactive compounds. For instance, researchers have explored its use in developing potential anticancer agents, where the bromine substituent plays a critical role in modulating the compound's pharmacokinetic properties.

The pentan-3-yl group in the molecule introduces steric bulk and flexibility, which can be advantageous in designing molecules with specific biological activities. The amine group is particularly reactive and can participate in various nucleophilic substitutions or act as a base in acid-base reactions. This makes [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine a versatile building block for constructing more complex structures.

From a synthetic perspective, the compound can be prepared through a variety of methods, including nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have made it possible to synthesize this compound with higher efficiency and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective strategy for constructing the carbon-nitrogen bond in this molecule.

In terms of applications, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has shown promise in polymer chemistry. Its amine functionality can be utilized to form polyamides or polyurethanes with tailored mechanical properties. Additionally, the bromophenyl group can serve as a directing group for further functionalization, enabling the creation of materials with enhanced thermal stability or electronic conductivity.

Recent research has also explored the use of this compound as an intermediate in drug delivery systems. The combination of its hydrophobic pentan-3-yl group and hydrophilic amine functionality allows for the formation of amphiphilic molecules that can encapsulate drugs and improve their solubility and bioavailability.

In conclusion, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine (CAS No. 1871251-83-0) is a multifaceted compound with diverse applications across various fields of chemistry. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel materials and therapeutic agents.

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